molecular formula C15H21FN2O B8109676 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane

11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane

Cat. No.: B8109676
M. Wt: 264.34 g/mol
InChI Key: GUWLOWJKLYNIMI-UHFFFAOYSA-N
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Description

11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane is a spirocyclic compound that features a unique structural framework. The presence of a fluorophenyl group and an oxa-diazaspiro scaffold makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5One common method involves the use of spirocyclic 1,2,3-triazole as a precursor, which undergoes a coupling reaction to form the desired compound . The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic core or the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of fluorophenyl-substituted spirocyclic compounds.

Scientific Research Applications

11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 11-(3-Fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane lies in its combination of a spirocyclic core with a fluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for use in various scientific and industrial applications.

Properties

IUPAC Name

11-(3-fluorophenyl)-8-oxa-2,11-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c16-13-3-1-4-14(9-13)18-7-8-19-12-15(11-18)5-2-6-17-10-15/h1,3-4,9,17H,2,5-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWLOWJKLYNIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNC1)CN(CCOC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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